molecular formula C20H12ClN3OS2 B292486 12-(4-chlorophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

12-(4-chlorophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

Cat. No.: B292486
M. Wt: 409.9 g/mol
InChI Key: ZIZDSYFEWBHIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a heterocyclic compound that belongs to the class of thienopyrimidothiadiazines. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine and thiadiazine ring system. The presence of the 4-chlorophenyl and phenyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves several steps. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under specific reaction conditions. The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and thionyl chloride, followed by cyclization with ammonium acetate . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Further cyclization reactions can be performed to create more complex fused ring systems.

Scientific Research Applications

2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity may be attributed to its ability to interfere with cell proliferation pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one can be compared with other similar compounds, such as:

The uniqueness of 2-(4-Chlorophenyl)-7-phenyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one lies in its specific substitution pattern and the combination of thieno, pyrimidine, and thiadiazine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H12ClN3OS2

Molecular Weight

409.9 g/mol

IUPAC Name

12-(4-chlorophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

InChI

InChI=1S/C20H12ClN3OS2/c21-14-8-6-12(7-9-14)16-11-26-20-22-18-15(19(25)24(20)23-16)10-17(27-18)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

ZIZDSYFEWBHIIK-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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